Cas no 1346602-38-7 (4-Phenylbutyric Acid-13C6)

4-Phenylbutyric Acid-13C6 structure
Nome del prodotto:4-Phenylbutyric Acid-13C6
4-Phenylbutyric Acid-13C6 Proprietà chimiche e fisiche
Nomi e identificatori
-
- OBKXEAXTFZPCHS-SJOJKWQCSA-N
- [13C6]-4-Phenylbutyric Acid
- 4-Phenylbutyric Acid-13C6
- 4-(phenyl-13C6)butanoic acid
- Benzene-13C6-butanoic Acid; ?-Phenyl-13C6-butanoic Acid;
- 1346602-38-7
- 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid
-
- Inchi: 1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,9+1
- Chiave InChI: OBKXEAXTFZPCHS-SJOJKWQCSA-N
- Sorrisi: O([H])C(C([H])([H])C([H])([H])C([H])([H])[13C]1[13C]([H])=[13C]([H])[13C]([H])=[13C]([H])[13C]=1[H])=O
Proprietà calcolate
- Massa esatta: 170.10385863g/mol
- Massa monoisotopica: 170.10385863g/mol
- Conta atomi isotopi: 6
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 4
- Complessità: 137
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 37.3Ų
4-Phenylbutyric Acid-13C6 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | P319613-10mg |
4-Phenylbutyric Acid-13C6 |
1346602-38-7 | 10mg |
$ 167.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-477627A-100 mg |
4-Phenylbutyric Acid-13C6, |
1346602-38-7 | 100MG |
¥12,034.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-477627-10mg |
4-Phenylbutyric Acid-13C6, |
1346602-38-7 | 10mg |
¥1955.00 | 2023-09-05 | ||
A2B Chem LLC | AW55000-10mg |
4-Phenylbutyric Acid-13C6 |
1346602-38-7 | 10mg |
$283.00 | 2024-04-20 | ||
TRC | P319613-100mg |
4-Phenylbutyric Acid-13C6 |
1346602-38-7 | 100mg |
$ 1303.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-477627-10 mg |
4-Phenylbutyric Acid-13C6, |
1346602-38-7 | 10mg |
¥1,955.00 | 2023-07-11 | ||
A2B Chem LLC | AW55000-100mg |
4-Phenylbutyric Acid-13C6 |
1346602-38-7 | 100mg |
$1386.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-477627A-100mg |
4-Phenylbutyric Acid-13C6, |
1346602-38-7 | 100mg |
¥12034.00 | 2023-09-05 |
4-Phenylbutyric Acid-13C6 Letteratura correlata
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
3. Caper tea
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
1346602-38-7 (4-Phenylbutyric Acid-13C6) Prodotti correlati
- 1940176-03-3(Abiraterone metabolite 1)
- 24314-15-6(4-Amino-3-(4-methoxy-phenyl)-butyric acid)
- 1226445-89-1(N-(4-methylphenyl)-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2229638-43-9(2-bromo-5-hydroxy-4-methoxybenzene-1-carbothioamide)
- 1806605-48-0(3-Formyl-2-methylphenylhydrazine)
- 1705067-89-5(2,2-dimethyl-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]propan-1-one)
- 1314725-48-8(1-(3-bromo-2-fluorophenyl)cyclopropan-1-amine)
- 5374-97-0(2-Quinolinecarboxaldehyde, 3-hydroxy-)
- 1804682-29-8(4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-methoxypyridine)
- 2248319-57-3(3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 5-ethyl 2-methylpyridine-3,5-dicarboxylate)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
